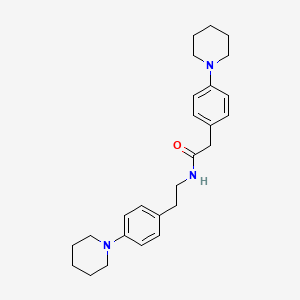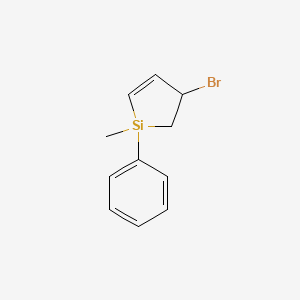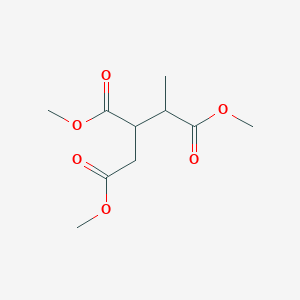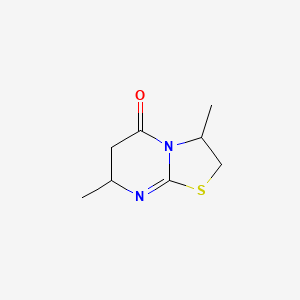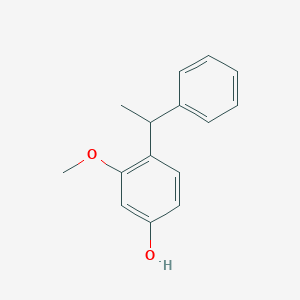
Phenol, 3-methoxy-4-(1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-methoxy-4-(1-phenylethyl)-, also known as 3-methoxy-4-(1-phenylethyl)phenol, is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a methoxy group (-OCH₃) and a phenylethyl group (-CH₂CH₂C₆H₅) attached to the benzene ring, making it a substituted phenol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenols, including substituted phenols like 3-methoxy-4-(1-phenylethyl)phenol, can be achieved through various methods. One common method is the nucleophilic aromatic substitution reaction. In this process, an aryl halide undergoes substitution with a nucleophile, such as a hydroxide ion, under specific conditions. For example, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield substituted phenols .
Industrial Production Methods
Industrial production of phenols often involves the use of catalytic processes. For instance, the cumene process is widely used to produce phenol on an industrial scale. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. While this method is primarily used for unsubstituted phenol, similar catalytic processes can be adapted for the production of substituted phenols .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-methoxy-4-(1-phenylethyl)-, undergoes various chemical reactions typical of phenols. These include:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Phenols can be reduced to cyclohexanols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro, sulfonyl, or halogenated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-methoxy-4-(1-phenylethyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenol, 3-methoxy-4-(1-phenylethyl)-, involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant activity. The methoxy and phenylethyl groups may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Phenol, 3-methoxy-4-(1-phenylethyl)-, can be compared with other substituted phenols such as:
Phenol, 4-(1-phenylethyl)-: Lacks the methoxy group, which may affect its solubility and reactivity.
Phenol, 3-(1,1-dimethylethyl)-4-methoxy-: Contains a tert-butyl group instead of a phenylethyl group, influencing its steric properties and reactivity.
Phenol, 4-methoxy-3-methyl-: Has a methyl group instead of a phenylethyl group, altering its hydrophobicity and biological activity.
These comparisons highlight the unique structural features of phenol, 3-methoxy-4-(1-phenylethyl)-, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51181-20-5 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
3-methoxy-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(16)10-15(14)17-2/h3-11,16H,1-2H3 |
InChI-Schlüssel |
ZVJAEWZCCCTEBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


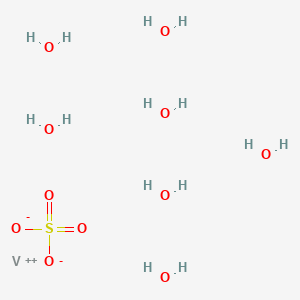

![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)


![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
